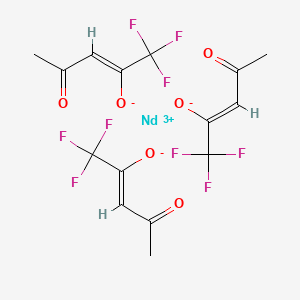
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) is a coordination compound where the silver ion is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionato silver (I) typically involves the reaction of silver nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol. The general reaction can be represented as follows:
AgNO3+C11H20O2→Ag(C11H19O2)+HNO3
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) undergoes various types of chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to elemental silver.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state silver complexes.
Reduction: Elemental silver.
Substitution: New silver complexes with different ligands.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silver complexes and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in medical applications.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of silver-based materials and coatings, as well as in electronics and nanotechnology.
Mécanisme D'action
The mechanism of action of 2,2,6,6-tetramethyl-3,5-heptanedionato silver (I) involves the interaction of the silver ion with various molecular targets. The silver ion can bind to thiol groups in proteins, leading to the disruption of cellular functions. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper (II)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III)
- 2,2,6,6-Tetramethyl-3,5-heptanedionato iridium (III)
Uniqueness
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) is unique due to its high stability and specific reactivity patterns. Unlike its copper and manganese counterparts, the silver complex exhibits distinct antimicrobial properties and is more commonly used in medical and industrial applications.
Propriétés
Formule moléculaire |
C11H20AgO2 |
|---|---|
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver |
InChI |
InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7-; |
Clé InChI |
ZUKBNGVKKKAFAJ-CFYXSCKTSA-N |
SMILES isomérique |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Ag] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


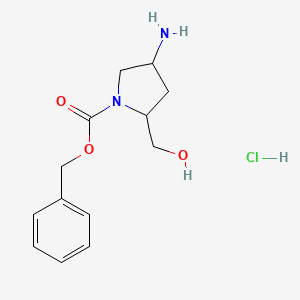
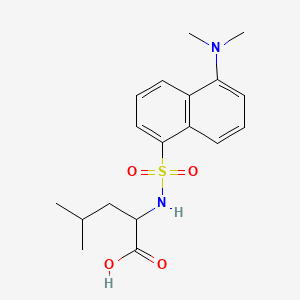
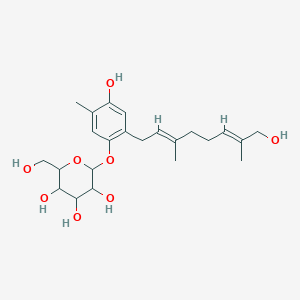

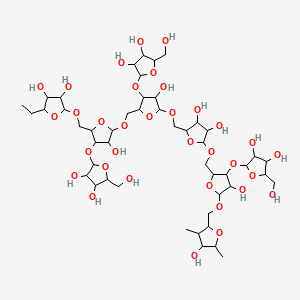
![1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)

![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)
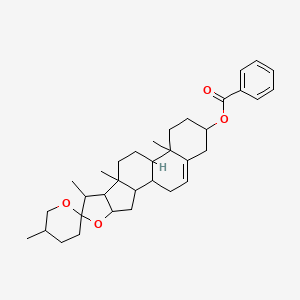
![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)
